molecular formula C15H17N3OS B6617190 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol CAS No. 1507693-49-3

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol

Cat. No. B6617190
CAS RN: 1507693-49-3
M. Wt: 287.4 g/mol
InChI Key: PNPWDUVIUYGBPB-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol, also known as 2-methyl-1,3-thiazol-4-yl-3-benzodiazole, is a heterocyclic organic compound that belongs to the thiazole and benzodiazole families. It is a white crystalline solid that is soluble in water, ethanol and other organic solvents. 2-methyl-1,3-thiazol-4-yl-3-benzodiazole is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is not fully understood. However, it is believed that the compound binds to the active site of COX-2, which prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 activity leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which leads to the inhibition of inflammation and pain. It has also been found to inhibit the enzyme phospholipase A2 (PLA2), which leads to the inhibition of the production of arachidonic acid. Additionally, 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to the use of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole in lab experiments. It is not very stable in the presence of light or heat, and it can be toxic if ingested.

Future Directions

There are a number of potential future directions for 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole. It could be further studied for its potential as an anti-cancer agent, as its anti-inflammatory and antioxidant properties make it a promising candidate. It could also be studied for its potential as an enzyme inhibitor, as it has already been found to inhibit the enzyme COX-2. Additionally, 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole could be studied for its potential as a ligand for metal complexes, as it has already been used in this capacity. Finally, it could be studied for its potential as a catalyst for organic reactions, as it has already been used in this capacity.

Synthesis Methods

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole can be synthesized by the reaction of 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-amine and 1-methyl-1H-1,3-benzodiazole-2-thiol. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by filtration. The yield of the reaction is typically greater than 90%.

Scientific Research Applications

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as thiazoles and benzodiazoles. It is also used as a ligand for metal complexes, and as a catalyst for organic reactions. 1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol-thiazol-4-yl-3-benzodiazole is also used in the study of enzyme-inhibitor interactions, as it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2).

properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-16-11(9-20-10)7-12(19)8-15-17-13-5-3-4-6-14(13)18(15)2/h3-6,9,12,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPWDUVIUYGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(CC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1,3-thiazol-4-yl)-3-(1-methyl-1H-1,3-benzodiazol-2-yl)propan-2-ol

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